molecular formula C24H19Cl2N5O2 B11469793 4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11469793
M. Wt: 480.3 g/mol
InChI Key: JPSKCIXVZOMQEZ-UHFFFAOYSA-N
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Description

“4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” is a synthetic organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” typically involves multi-step organic reactions. The starting materials often include substituted phenyl and pyridazine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chlorophenyl and chloropyridazinyl groups.

    Cyclization: reactions to form the pyrazolopyridine core.

    Methoxylation: to attach the methoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it may be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of “4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on its specific biological activity, which may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of “4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C24H19Cl2N5O2

Molecular Weight

480.3 g/mol

IUPAC Name

4-[3-[(2-chlorophenyl)methoxy]phenyl]-1-(6-chloropyridazin-3-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C24H19Cl2N5O2/c1-14-23-18(12-22(32)27-24(23)31(30-14)21-10-9-20(26)28-29-21)15-6-4-7-17(11-15)33-13-16-5-2-3-8-19(16)25/h2-11,18H,12-13H2,1H3,(H,27,32)

InChI Key

JPSKCIXVZOMQEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C5=NN=C(C=C5)Cl

Origin of Product

United States

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